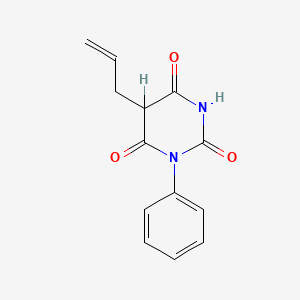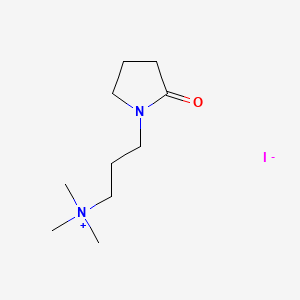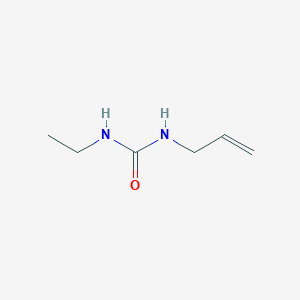
Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate is a quaternary ammonium compound with the molecular formula C22H30BrNO3 and a molecular weight of 436.44 g/mol . This compound is known for its antimicrobial properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate involves the quaternization of tertiary amines with halocarbons. . The reaction conditions often require a solvent such as acetonitrile and a catalyst like potassium carbonate to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or water, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound exhibits antimicrobial properties and is used in studies related to microbial inhibition.
Medicine: It is investigated for its potential use as an antiseptic and disinfectant.
Industry: The compound is used in the formulation of cleaning agents and sanitizers.
Wirkmechanismus
The antimicrobial activity of Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate is attributed to its quaternary ammonium structure. The positively charged ammonium group interacts with the negatively charged cell membranes of microorganisms, leading to disruption of the cell membrane integrity and subsequent cell death . This interaction inhibits the growth of bacteria and fungi, making it an effective antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Butyldimethyl(2-hydroxyethyl)ammonium bromide benzilate include:
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and antimicrobial applications.
Dodecylbenzenesulfonic acid: Used in detergents and cleaning agents for its surfactant properties.
This compound is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties, enhancing its effectiveness in various applications.
Eigenschaften
CAS-Nummer |
55019-66-4 |
|---|---|
Molekularformel |
C22H30BrNO3 |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
butyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C22H30NO3.BrH/c1-4-5-16-23(2,3)17-18-26-21(24)22(25,19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,25H,4-5,16-18H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QEQZIZQFEVNSQP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


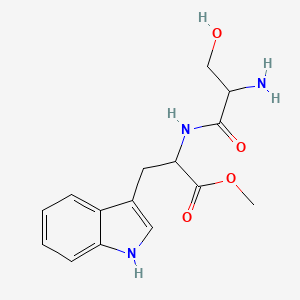

![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)
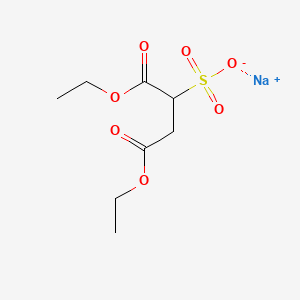
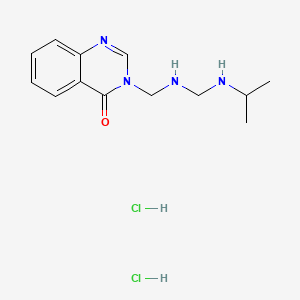
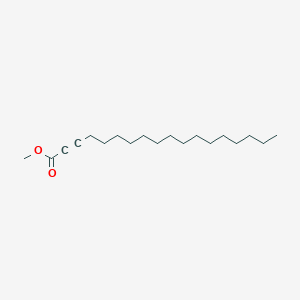

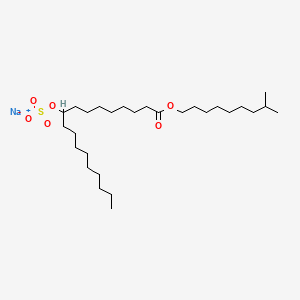
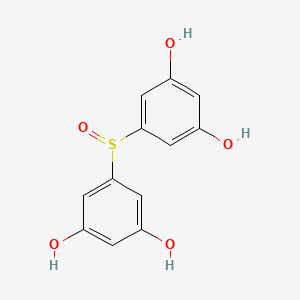
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)
![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)
